

HPLC Analysis of 2-Phenylazo-4-methylphenol: Application Note & Protocol

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Compound of Interest

Compound Name: 2-Phenylazo-4-methylphenol

CAS No.: 952-47-6

Cat. No.: B1361364

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Introduction & Chemical Context

2-Phenylazo-4-methylphenol (CAS: 952-47-6), also known as Solvent Yellow 12 or 4-benzeneazo-m-cresol, is a hydrophobic azo dye characterized by a phenyl ring linked to a methyl-substituted phenol via an azo bond (-N=N-).[1][2]

As a Senior Application Scientist, I emphasize that analyzing this molecule requires understanding two critical physicochemical behaviors:

- **Photo-Isomerization:** Like many azo compounds, **2-Phenylazo-4-methylphenol** can undergo reversible trans-to-cis isomerization upon exposure to UV-visible light.[2] The trans isomer is thermodynamically more stable, but improper sample handling (light exposure) can lead to "ghost peaks" or peak splitting in the chromatogram.
- **Phenolic Ionization:** The phenolic hydroxyl group (pKa ~10) allows the molecule to exist as a phenolate ion in basic conditions.[2] To ensure robust retention and sharp peak shape on reverse-phase (RP) columns, the mobile phase must be acidified to suppress ionization, keeping the molecule in its neutral, hydrophobic state.

Chemical Properties Table

Property	Value	Implication for HPLC
Molecular Formula	C ₁₃ H ₁₂ N ₂ O	MW = 212.25 g/mol
LogP	~3.7 - 5.0	Highly hydrophobic; requires high organic strength for elution.[2]
pKa	~10 (Phenolic OH)	Mobile phase pH < 4.0 recommended to ensure neutral form.[2]
Chromophore	Azo (-N=N-)	Strong absorbance at 350–400 nm (Yellow/Orange region).[2]

Method Development Strategy (The "Why")

Stationary Phase Selection

A C18 (Octadecylsilane) column is the gold standard for this analysis.[2] The molecule's high hydrophobicity (LogP > 3.[2]5) ensures strong interaction with the alkyl chains.[2]

- Recommendation: Use an end-capped C18 column.[2] Free silanol groups on non-end-capped columns can hydrogen-bond with the phenolic oxygen or the azo nitrogens, causing severe peak tailing.[2]

Mobile Phase Chemistry

- Solvent A (Aqueous): Water + 0.1% Formic Acid.[2][3] The acid lowers the pH to ~2.7, well below the pKa of the phenol group. This ensures the analyte remains protonated (neutral), maximizing interaction with the C18 phase and minimizing peak broadening.[2]
- Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.[2] ACN is preferred over Methanol due to lower backpressure and sharper peaks for aromatic azo compounds.[2]

Detection Wavelength

While the aromatic rings absorb at 254 nm, the azo linkage provides a specific absorbance band in the visible region.

- Primary Wavelength: 360 nm.^[2] This targets the

and

transitions of the azo group, providing high selectivity against non-colored impurities.
- Secondary Wavelength: 254 nm (for general impurity profiling).^[2]

Experimental Protocol

Reagents & Equipment

- Standard: **2-Phenylazo-4-methylphenol** (>98% purity).^{[2][4][5]}
- Solvents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (98%+).^[2]
- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.^[2]
- Glassware: Amber volumetric flasks and vials (Critical to prevent isomerization).^[2]

Instrument Parameters

Parameter	Setting
Flow Rate	1.0 mL/min
Column Temp	30°C (Controlled to stabilize retention times)
Injection Vol	5 - 10 µL
Detection	UV-Vis / DAD at 360 nm (Ref: 500 nm)
Run Time	15 minutes

Gradient Program

This gradient is designed to elute the hydrophobic target while washing the column of any highly retained matrix components.

Time (min)	% Solvent A (0.1% FA in Water)	% Solvent B (0.1% FA in ACN)	Event
0.00	60	40	Equilibration
1.00	60	40	Isocratic Hold
8.00	5	95	Linear Ramp
10.00	5	95	Wash
10.10	60	40	Return to Initial
15.00	60	40	Re-equilibration

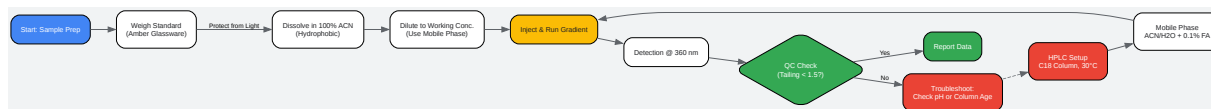
Standard Preparation Workflow

Caution: Perform all steps under low light or using amber glassware.

- Stock Solution (1.0 mg/mL): Weigh 10 mg of **2-Phenylazo-4-methylphenol** into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile.^[2] Sonicate for 5 minutes if necessary.
- Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL amber flask. Dilute to volume with Mobile Phase Initial Ratio (60:40 Water:ACN).
 - Note: Diluting with the starting mobile phase prevents "solvent shock" which can distort peak shape during injection.^[2]

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for analyzing this light-sensitive azo compound.



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Figure 1: Analytical workflow emphasizing light protection and system suitability decision points.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every sequence must include a System Suitability Test (SST) injection.[2]

Parameter	Acceptance Criteria	Rationale
Retention Time (RT)	± 2.0% RSD	Ensures gradient pump stability.[2]
Peak Area	< 2.0% RSD (n=5)	Confirms autosampler precision.
Tailing Factor ()	0.8 < < 1.5	indicates secondary interactions (silanols) or insufficient acid.[2]
Resolution ()	> 2.0	If separating from isomers or degradation products.

Troubleshooting Guide

- Peak Splitting: If a small shoulder appears before the main peak, the sample may have degraded via photo-isomerization (cis isomer elutes earlier than trans on C18).[2] Solution: Prepare fresh standard in amber glass and analyze immediately.
- Broad/Tailing Peak: The mobile phase pH is likely too high, causing partial ionization of the phenol. Solution: Verify the addition of 0.1% Formic Acid.[3]

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